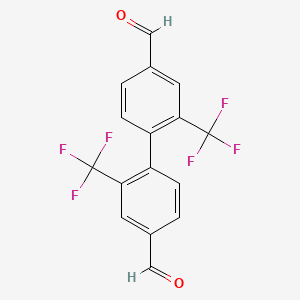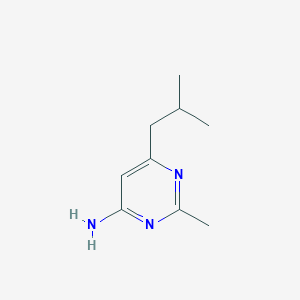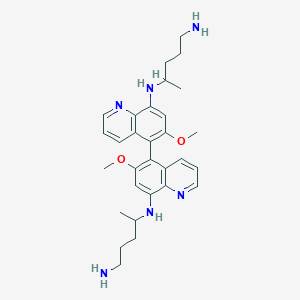
Primaquine Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Primaquine Dimer is a synthetic compound derived from primaquine, an antimalarial drug primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale . This compound is designed to enhance the efficacy and reduce the toxicity associated with primaquine, making it a promising candidate for further research and development in the field of antimalarial therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Primaquine Dimer involves the coupling of two primaquine molecules through a suitable linker. One common method involves the use of a bifunctional linker that can react with the amino groups of primaquine. The reaction typically occurs under mild conditions, using reagents such as carbodiimides or other coupling agents to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .
化学反応の分析
Types of Reactions
Primaquine Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives, which are active metabolites.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced derivatives.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学的研究の応用
Chemistry
In chemistry, Primaquine Dimer is studied for its unique reactivity and potential to form novel derivatives with enhanced properties. Researchers explore its use in the synthesis of new antimalarial agents and other bioactive compounds .
Biology
Biologically, this compound is investigated for its ability to target malaria parasites more effectively than primaquine alone. Studies focus on its mechanism of action, bioavailability, and potential to overcome resistance in malaria treatment .
Medicine
In medicine, this compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections. Clinical trials assess its safety, efficacy, and potential side effects compared to existing treatments .
Industry
Industrially, this compound is explored for large-scale production and formulation into pharmaceutical products. Its stability, shelf-life, and compatibility with other drugs are key factors in its development .
作用機序
Primaquine Dimer exerts its effects by interfering with the mitochondrial function of malaria parasites. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components, leading to its death . The dimerization of primaquine enhances its ability to produce ROS and increases its potency against the parasites . Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial activity .
類似化合物との比較
Similar Compounds
Tafenoquine: Another antimalarial drug with a similar mechanism of action but different pharmacokinetic properties.
Chloroquine: A widely used antimalarial that targets the blood stages of malaria parasites.
Mefloquine: An antimalarial with a different chemical structure but similar therapeutic use.
Uniqueness
Primaquine Dimer is unique in its dimeric structure, which enhances its antimalarial activity and reduces toxicity compared to primaquine alone . Its ability to generate ROS more effectively and its potential to overcome resistance make it a promising candidate for further development .
特性
分子式 |
C30H40N6O2 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
4-N-[5-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C30H40N6O2/c1-19(9-5-13-31)35-23-17-25(37-3)27(21-11-7-15-33-29(21)23)28-22-12-8-16-34-30(22)24(18-26(28)38-4)36-20(2)10-6-14-32/h7-8,11-12,15-20,35-36H,5-6,9-10,13-14,31-32H2,1-4H3 |
InChIキー |
POJZUHZPWDDYHK-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)NC(C)CCCN)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


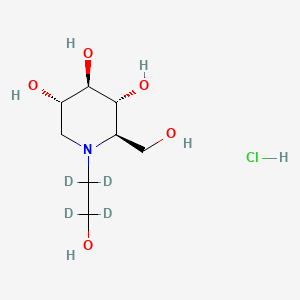
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
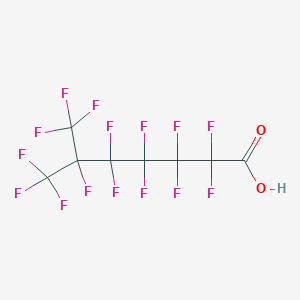
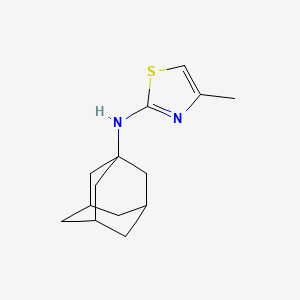
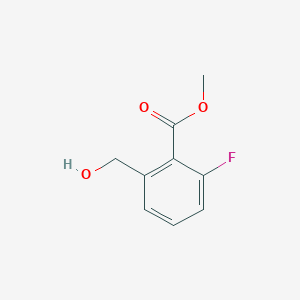

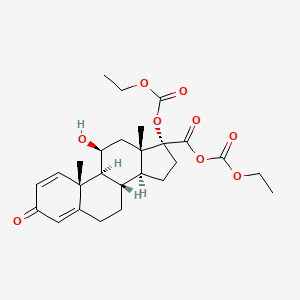
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

